[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)-
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting 5,7-dimethyl-2-(1-piperidinyl)-1,2,4-triazole with appropriate reagents under controlled conditions . Another approach is the annulation of a triazole fragment to a pyrimidine ring, which also requires specific reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[1,5-c]pyrimidine
- [1,2,4]Triazolo[4,3-c]pyrimidine
Uniqueness
Compared to other similar compounds, [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- stands out due to its specific substitution pattern and the presence of the piperidinyl group.
Properties
CAS No. |
1428139-19-8 |
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Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
5,7-dimethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H17N5/c1-9-8-10(2)17-11(13-9)14-12(15-17)16-6-4-3-5-7-16/h8H,3-7H2,1-2H3 |
InChI Key |
NYFKKAVJHZESAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCCCC3)C |
Origin of Product |
United States |
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